
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol
説明
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol is a synthetic organic compound. It is characterized by the presence of two t-butyldimethylsilyl (TBDMS) protecting groups, which are commonly used in organic synthesis to protect hydroxyl groups during chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting material are protected using t-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Formation of Anhydro Bridge: The formation of the 1,4-anhydro bridge can be achieved through intramolecular cyclization under acidic or basic conditions.
Deoxygenation: The deoxygenation step involves the removal of specific oxygen atoms, which can be achieved using reagents like tributyltin hydride (Bu3SnH) or other reducing agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule, often facilitated by the presence of leaving groups.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of appropriate catalysts or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
科学的研究の応用
Scientific Research Applications
- Synthesis of Modified Nucleosides :
- Biochemical Research :
- Drug Development :
Case Study 1: Synthesis of Nucleoside Analogues
A study conducted by Mayer and Leumann (2003) demonstrated the utility of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol in synthesizing various nucleoside analogues. The researchers successfully synthesized several 2'-deoxy-C-nucleosides through cross-coupling reactions, showcasing the compound's versatility in generating bioactive molecules .
Case Study 2: Antiviral Applications
Research published by Joubert et al. (2007) explored the antiviral properties of nucleoside derivatives synthesized from this glycal. The study highlighted how these compounds exhibited significant activity against specific viral strains, paving the way for further investigations into their therapeutic potential .
Data Table: Comparison of Nucleoside Analogues Synthesized from this compound
作用機序
The mechanism of action of 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol involves its interaction with specific molecular targets and pathways. The TBDMS protecting groups can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules.
類似化合物との比較
Similar Compounds
1,4-Anhydro-2-deoxy-3,5-bis-O-(trimethylsilyl)-D-erythro-pent-1-enitol: Similar structure but with trimethylsilyl (TMS) groups instead of TBDMS.
1,4-Anhydro-2-deoxy-3,5-bis-O-(triisopropylsilyl)-D-erythro-pent-1-enitol: Similar structure but with triisopropylsilyl (TIPS) groups.
Uniqueness
The presence of t-butyldimethylsilyl groups in 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol provides unique steric and electronic properties, making it distinct from similar compounds with different silyl protecting groups. These properties can influence the compound’s reactivity, stability, and interactions in various chemical and biological contexts.
生物活性
1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol is a synthetic organic compound notable for its potential biological activities and applications in medicinal chemistry. It is characterized by the presence of two t-butyldimethylsilyl (TBDMS) protecting groups, which are commonly employed to protect hydroxyl groups during chemical reactions.
- Molecular Formula : C17H36O3Si2
- Molecular Weight : 344.6 g/mol
- CAS Number : 173327-56-5
The synthesis involves several key steps:
- Protection of Hydroxyl Groups : The hydroxyl groups of the starting material are protected using TBDMS chloride in the presence of a base.
- Formation of Anhydro Bridge : This is achieved through intramolecular cyclization.
- Deoxygenation : Specific oxygen atoms are removed using reducing agents like tributyltin hydride.
The mechanism of action of this compound is largely influenced by its structural features, particularly the TBDMS groups, which affect its reactivity and interactions with biological targets such as enzymes and nucleic acids.
Antiviral and Antitumor Properties
Research indicates that this compound exhibits significant biological activities:
- Antiviral Activity : The compound has been studied for its ability to inhibit viral replication. It has shown effectiveness against various RNA viruses by interfering with their nucleic acid synthesis pathways.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cells.
Case Studies and Research Findings
Study | Findings |
---|---|
Daves et al. (1990) | Explored the cross-coupling reactions involving this compound, demonstrating its utility in synthesizing nucleoside analogs with potential antiviral properties. |
Walker et al. (1997) | Investigated the compound's role in modifying nucleosides, highlighting its effectiveness in creating 2'-deoxy-C-nucleosides which are crucial for antiviral drug development. |
Mayer & Leumann (2003) | Reported on the biological implications of modified nucleosides derived from this compound, suggesting pathways for enhancing therapeutic efficacy against viral infections. |
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other silylated compounds:
Compound | Structure | Biological Activity |
---|---|---|
1,4-Anhydro-2-deoxy-3,5-bis-O-(trimethylsilyl)-D-erythro-pent-1-enitol | TMS groups instead of TBDMS | Moderate antiviral activity |
1,4-Anhydro-2-deoxy-3,5-bis-O-(triisopropylsilyl)-D-erythro-pent-1-enitol | TIPS groups | Lower stability and reactivity |
The TBDMS groups confer unique steric and electronic properties that enhance the compound's stability and reactivity compared to similar silylated compounds.
特性
IUPAC Name |
tert-butyl-[[(2R,3S)-3-[tert-butyl(dimethyl)silyl]oxy-2,3-dihydrofuran-2-yl]methoxy]-dimethylsilane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H36O3Si2/c1-16(2,3)21(7,8)19-13-15-14(11-12-18-15)20-22(9,10)17(4,5)6/h11-12,14-15H,13H2,1-10H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQWAYXCCNEHEU-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C=CO1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H](C=CO1)O[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H36O3Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473894 | |
Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173327-56-5 | |
Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Anhydro-2-deoxy-3,5-bis-O-(t-butyldimethylsilyl)-D-erythro-pent-1-enitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。